

Application Notes and Protocols for Ceperognastat in Cell Culture

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Compound of Interest

Compound Name: Ceperognastat

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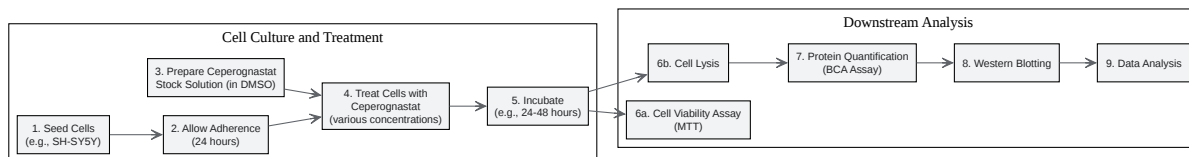
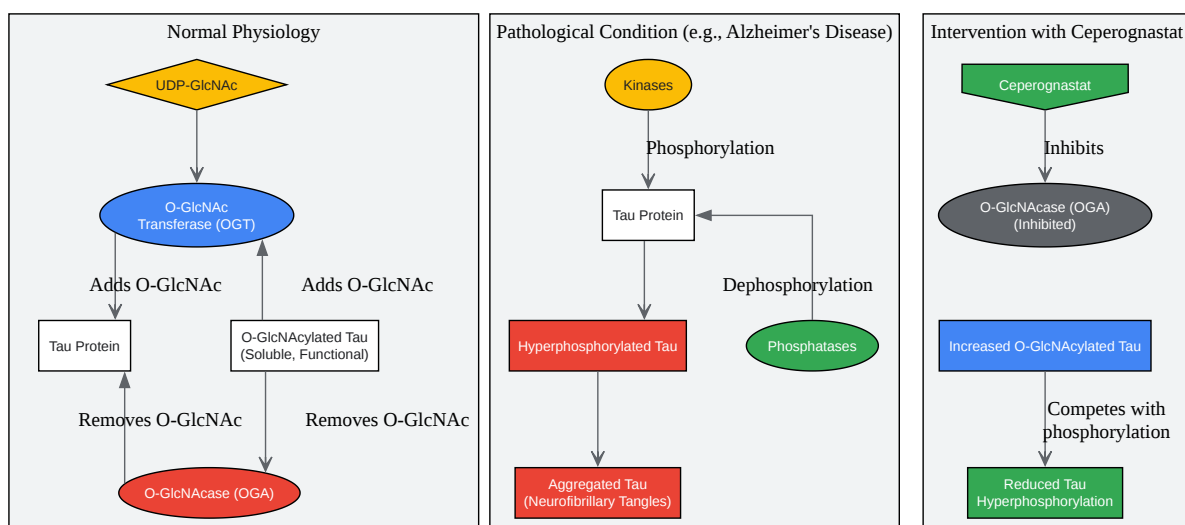
Introduction

Ceperognastat (also known as LY3372689) is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked β -N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] O-GlcNAcylation is a dynamic post-translational modification that plays a crucial role in regulating the function of numerous proteins, including the microtubule-associated protein tau.[2] In neurodegenerative diseases such as Alzheimer's, tau becomes hyperphosphorylated and aggregates to form neurofibrillary tangles, a hallmark pathology.[1] By inhibiting OGA, **Ceperognastat** increases the levels of O-GlcNAcylated tau, which has been shown to reduce tau phosphorylation and aggregation.[3] These application notes provide a detailed experimental protocol for the use of **Ceperognastat** in a cell culture setting to investigate its effects on protein O-GlcNAcylation and tau phosphorylation.

Mechanism of Action: OGA Inhibition

Ceperognastat functions by binding to the active site of OGA, preventing it from removing O-GlcNAc modifications from substrate proteins. This leads to an accumulation of O-GlcNAcylated proteins within the cell, altering various signaling pathways and cellular processes. The primary therapeutic hypothesis for **Ceperognastat** in the context of tauopathies is that increased O-GlcNAcylation of tau will compete with phosphorylation,

thereby reducing the hyperphosphorylation that drives its aggregation and subsequent neurotoxicity.



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References

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- 2. Ceperognastat | ALZFORUM [alzforum.org]
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